

An In-depth Technical Guide to 4-Ethoxy-2,3-difluorophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethoxy-2,3-difluorophenol**

Cat. No.: **B141254**

[Get Quote](#)

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Ethoxy-2,3-difluorophenol**, a key intermediate in the development of liquid crystals and pharmaceuticals.^[1] The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Properties and Identification

4-Ethoxy-2,3-difluorophenol is an aromatic organic compound. Its quantitative data and identifiers are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C8H8F2O2	[2] [3] [4]
Molecular Weight	174.14 g/mol	[2]
Monoisotopic Mass	174.04923582 Da	[2]
IUPAC Name	4-ethoxy-2,3-difluorophenol	[2] [3]
CAS Number	126163-56-2	[2] [3]
SMILES	CCOC1=C(C(=C(C=C1)O)F)F	[2] [5]
InChI Key	PKIYFPSPICDDB- UHFFFAOYSA-N	[2] [3]
Appearance	White crystals or powder	[3]
Melting Point	66.0-78.0 °C	[3]

Molecular Structure

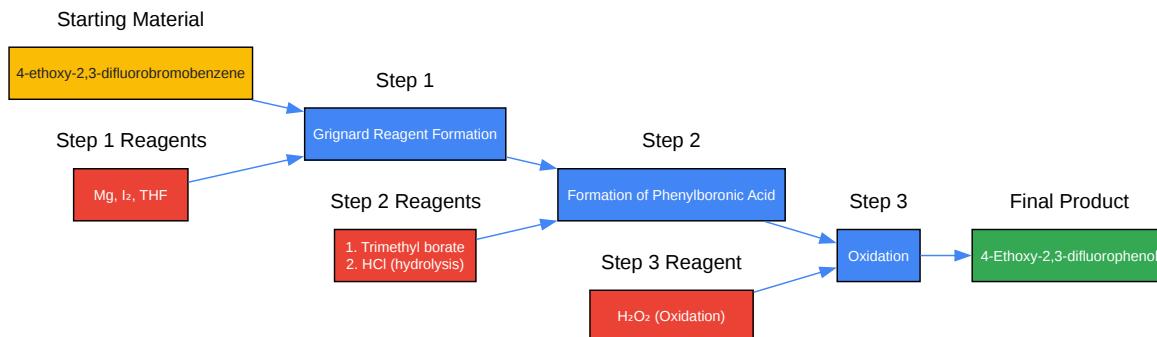
The structure of **4-Ethoxy-2,3-difluorophenol** consists of a benzene ring substituted with a hydroxyl group (-OH), an ethoxy group (-OCH₂CH₃), and two fluorine atoms (-F). The substituents are positioned at carbons 1, 4, 2, and 3, respectively.

Molecular Structure of **4-Ethoxy-2,3-difluorophenol**

Experimental Protocols

Synthesis via One-Pot Method

A documented method for synthesizing **4-Ethoxy-2,3-difluorophenol** is through a one-pot reaction starting from 4-ethoxy-2,3-difluorobromobenzene.[\[1\]](#) This process is noted for its high yield and purity, making it suitable for industrial production.[\[1\]](#)


Materials:

- 4-ethoxy-2,3-difluorobromobenzene (raw material)
- Magnesium pieces

- Iodine (initiator)
- Tetrahydrofuran (THF) (solvent)
- Trimethyl borate
- Hydrochloric acid
- Hydrogen peroxide

Procedure:

- Grignard Reagent Formation: Under a nitrogen atmosphere, magnesium pieces and THF are added to a reactor. A small amount of iodine is introduced as an initiator. A solution of 4-ethoxy-2,3-difluorobromobenzene in THF is then added dropwise while maintaining the temperature between 0-60 °C. The reaction is allowed to proceed until the starting material is consumed, resulting in the formation of a Grignard reagent.[\[1\]](#)
- Boration Reaction: The prepared Grignard reagent is then reacted with trimethyl borate.
- Hydrolysis: The resulting mixture is subjected to hydrolysis with hydrochloric acid to yield 4-ethoxy-2,3-difluoro phenylboronic acid.[\[1\]](#)
- Oxidation: The phenylboronic acid intermediate is oxidized using hydrogen peroxide to produce the crude **4-Ethoxy-2,3-difluorophenol**.[\[1\]](#)
- Purification: The crude product undergoes a desalting purification process to obtain the final pure product.[\[1\]](#)

[Click to download full resolution via product page](#)

One-Pot Synthesis of **4-Ethoxy-2,3-difluorophenol**

Analytical Methodology

The purity and identity of **4-Ethoxy-2,3-difluorophenol** can be determined using standard analytical techniques. A general workflow for analysis would involve Gas Chromatography-Mass Spectrometry (GC/MS).

Procedure Outline:

- **Sample Preparation:** The sample is dissolved in a suitable organic solvent.
- **Extraction:** For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate the compound of interest.^{[6][7]}
- **Analysis by GC/MS:** The prepared sample is injected into a gas chromatograph equipped with a high-resolution fused silica capillary column. The compound is separated from other components in the mixture based on its volatility and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to reference spectra.^{[6][7]} The

concentration can be determined by comparing the response to that of calibrated standards.

[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method - Google Patents [patents.google.com]
- 2. 4-Ethoxy-2,3-difluorophenol | C8H8F2O2 | CID 14495763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. jk-sci.com [jk-sci.com]
- 5. PubChemLite - 4-ethoxy-2,3-difluorophenol (C8H8F2O2) [pubchemlite.lcsb.uni.lu]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. env.go.jp [env.go.jp]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethoxy-2,3-difluorophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141254#4-ethoxy-2-3-difluorophenol-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com